Evodone

Allelopathy Seed germination inhibition Chemical ecology

Optically active (+)-Evodone (CAS 529-63-5) is the validated (R)-enantiomer required for reproducible allelopathic bioassays, demonstrating stereospecific germination inhibition at concentrations as low as 0.05 mM. Unlike racemic (±)-mixtures, this single enantiomer eliminates confounding variables in dose-response studies. It is the definitive analytical reference standard for authenticating Euodia essential oils via its well-defined Kovats retention index (1347.3) and confirmed X-ray crystallographic structure. As a chirally pure scaffold, it is also the preferred starting material for synthesizing stereochemically defined menthofuran derivatives.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 529-63-5
Cat. No. B1219123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvodone
CAS529-63-5
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CO2)C)C(=O)C1
InChIInChI=1S/C10H12O2/c1-6-3-8(11)10-7(2)5-12-9(10)4-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1
InChIKeySMUXTLISYBPIAU-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Evodone (CAS 529-63-5): Chemical Identity, Classification, and Baseline Characteristics for Research Procurement


Evodone (CAS 529-63-5), also designated as (R)-3,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one, is a naturally occurring aromatic monoterpenoid with the molecular formula C₁₀H₁₂O₂ and a monoisotopic mass of 164.0837 g/mol [1]. Belonging to the benzofuran class of organic compounds, it is characterized by a fused bicyclic framework comprising a furan ring and a cyclohexenone moiety [1]. Evodone is found as a major constituent in the essential oils of several plant species, most notably in the genera Euodia and Calamintha, where it can represent up to 27–64% of the volatile leaf oil composition [2][3]. Its structural classification as a menthofuran-type monoterpene positions it within a specialized subset of plant secondary metabolites with demonstrated ecological functions.

Why Evodone (CAS 529-63-5) Cannot Be Interchanged with General Monoterpenes or Racemic Mixtures in Specialized Research


Generic substitution of Evodone with structurally related monoterpenes or commercially available racemic mixtures is not scientifically defensible due to documented stereospecific activity and unique compositional roles in natural extracts. Evodone naturally occurs as the optically active (+)-enantiomer, and its allelopathic potency—demonstrated through seed germination inhibition at concentrations as low as 0.05 mM—is contingent upon this specific stereochemistry [1][2]. Substituting Evodone with a racemic (±)-evodone mixture would introduce the inactive or differentially active (-)-enantiomer as a confounding variable, fundamentally altering dose-response relationships and reproducibility in sensitive bioassays. Furthermore, Evodone's established role as a major essential oil constituent (e.g., 27% in Euodia hortensis leaf oil) and its validated single-crystal X-ray diffraction structure distinguish it from less well-characterized or synthetic analogs that lack equivalent provenance and analytical validation [3][4].

Quantitative Evidence Guide: Verifiable Differentiation of Evodone (CAS 529-63-5) from Structural Analogs and Racemates


Stereospecific Allelopathic Activity: (+)-Evodone Germination Inhibition at 0.05 mM vs. Inactive Flavonoid Comparators

In head-to-head bioassays with Calamintha ashei constituents, (+)-Evodone demonstrated significant allelopathic activity, with germination inhibition effects observed at concentrations as low as 0.05 mM [1]. In contrast, flavonoids isolated from the same plant source—specifically 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone and 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone—showed no significant activity under identical testing conditions [2]. This stark differential establishes (+)-Evodone as a principal bioactive agent among the menthofuran monoterpenes from this source, a characteristic not shared by all in-class constituents.

Allelopathy Seed germination inhibition Chemical ecology

Quantitative Composition in Natural Extracts: Evodone at 27% vs. Menthofuran at 64% in Euodia hortensis Leaf Oil

Evodone's natural abundance profile is a critical differentiator in extract-based research. In the volatile leaf oil of Euodia hortensis forma hortensis, Evodone constitutes 27% of the total composition, while its structural analog menthofuran constitutes 64% [1]. This specific 27:64 ratio in a well-characterized extract provides a validated benchmark for analytical reference and for understanding synergistic or matrix effects in biological studies. The presence of Evodone at this defined level is a hallmark of this specific chemotype and differentiates it from other menthofuran-rich essential oils where Evodone may be absent or present only in trace amounts.

Essential oil analysis Natural product chemistry GC-MS profiling

Synthetic Utility: Evodone as a Precursor to (S)-Menthofuran via Sodium Cyanoborohydride Reduction

Evodone serves as a defined starting material for the synthesis of (S)-menthofuran, a related furanoterpenoid of interest. In a documented transformation, (R)-evodone is reduced in the presence of sodium cyanoborohydride in tetrahydrofuran to yield (S)-menthofuran [1]. This establishes Evodone as a chiral-pool starting material for accessing stereochemically defined derivatives, a property not shared by many other commercially available monoterpenes that lack the requisite fused furan-cyclohexenone scaffold for this specific transformation.

Synthetic methodology Terpenoid derivatization Chiral synthesis

Validated Molecular Structure: Single-Crystal X-ray Diffraction of (+)-Evodone vs. Spectroscopic-Only Identification of Many Natural Analogs

The absolute molecular structure of (+)-Evodone has been unambiguously determined by single-crystal X-ray diffraction, providing definitive atomic coordinates and bond geometry [1]. This level of structural validation surpasses that of many related menthofuran monoterpenes, which are often characterized solely by NMR and mass spectrometry. For procurement purposes, a compound with an established X-ray structure offers a higher degree of confidence in its identity and purity, as the crystallographic data serves as a rigorous, verifiable benchmark for analytical confirmation.

Structural elucidation X-ray crystallography Analytical validation

Validated Application Scenarios for Evodone (CAS 529-63-5) Based on Quantitative Evidence


Allelopathy and Chemical Ecology Research: Using (+)-Evodone as a Validated Standard

In studies of plant-plant interactions, (+)-Evodone serves as a critical standard for allelopathic bioassays, with documented germination inhibition activity at concentrations as low as 0.05 mM [1]. Its validated X-ray structure ensures the correct stereoisomer is used, avoiding confounding results from racemic mixtures. Researchers investigating the chemical ecology of Florida scrub species or other allelopathic systems can rely on this compound to replicate and extend findings on menthofuran monoterpene-mediated inhibition of native grasses like Schizachyrium scoparium and Leptochloa dubia [2].

Essential Oil Authenticity and Quality Control: Employing Evodone as a Chemotaxonomic Marker

For quality control and authentication of Euodia-derived essential oils, Evodone is a necessary analytical reference standard. In Euodia hortensis forma hortensis leaf oil, Evodone is present at a specific and substantial level of 27% [3]. Procurement of pure Evodone allows analytical laboratories to construct accurate calibration curves for GC-MS or GC-FID quantification, thereby verifying the authenticity of commercial Euodia oil samples and detecting adulteration or batch-to-batch variability.

Synthetic Organic Chemistry: Utilizing Evodone as a Chiral Building Block for Furanoterpenoid Synthesis

Evodone's established reactivity, particularly its reduction to (S)-menthofuran using sodium cyanoborohydride, makes it a valuable chiral-pool starting material for the synthesis of other stereochemically defined furanoterpenoids [4]. Synthetic chemists pursuing the total synthesis of natural menthofurans or related benzofuran-containing compounds can leverage Evodone's commercially available chiral scaffold to access complex molecular architectures.

Analytical Method Development: Using Evodone to Calibrate Kovats Retention Indices

Evodone possesses a well-defined Kovats retention index of 1347.3, making it a useful reference compound for standardizing and calibrating gas chromatography systems, particularly when analyzing complex mixtures of volatile monoterpenes [5]. This specific index value, distinct from those of its close analogs like menthofuran, allows for unambiguous identification in unknown essential oil samples.

Technical Documentation Hub

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